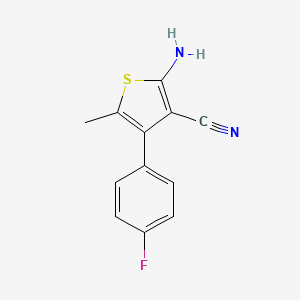

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2S/c1-7-11(10(6-14)12(15)16-7)8-2-4-9(13)5-3-8/h2-5H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNNDHIDZAOFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397394 | |

| Record name | 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-33-0 | |

| Record name | 3-Thiophenecarbonitrile, 2-amino-4-(4-fluorophenyl)-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile

Introduction

Substituted 2-aminothiophenes are a class of heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry and materials science.[1][2][3] Their versatile biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents, make them a focal point of drug development research.[2][3] The subject of this guide, 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile, is a polysubstituted member of this family, frequently synthesized via the robust and efficient Gewald multicomponent reaction.[4][5]

The Gewald reaction, which combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, is a cornerstone for creating highly functionalized thiophenes in a single step.[5][6] However, the very complexity that makes these molecules valuable necessitates a rigorous and multi-faceted approach to structure elucidation. An incorrect assignment of substitution patterns on the thiophene ring can lead to misinterpreted structure-activity relationships (SAR) and wasted resources in downstream research.

This technical guide provides a comprehensive, field-proven workflow for the unambiguous structural determination of this compound. We will move beyond simple data reporting to explain the causality behind each analytical choice, demonstrating how a combination of modern spectroscopic techniques builds an unshakeable, self-validating structural proof.

Section 1: Foundational Analysis - Molecular Formula and Functional Groups

The first step in any structure elucidation is to confirm the molecular formula and identify the key functional groups present. This establishes the fundamental building blocks that must be accounted for in the final structure.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is superior to standard mass spectrometry for initial analysis because it provides the exact mass of the molecular ion, allowing for the confident determination of the elemental composition. This is the foundational data point upon which all other analyses are built. An ESI-TOF or Orbitrap instrument is ideal for this purpose.

Protocol:

-

Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Calculate the theoretical exact mass for the proposed formula, C₁₂H₉FN₂S.

-

Compare the experimental m/z value with the theoretical value. A mass accuracy of <5 ppm is required for confident assignment.

Expected Data:

| Parameter | Theoretical Value | Observed Value (Example) |

| Molecular Formula | C₁₂H₉FN₂S | - |

| Exact Mass [M] | 232.0470 | - |

| m/z [M+H]⁺ | 233.0548 | ~233.0545 |

A strong signal matching the expected exact mass confirms the elemental formula, ruling out isomers with different atomic compositions and providing the first piece of the puzzle.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. This allows for a quick confirmation that the key chemical moieties (amino, nitrile, aromatic rings) expected from the Gewald synthesis are present in the final product.[8][9]

Protocol:

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal and apply pressure.

-

Collect the sample spectrum over a range of 4000-650 cm⁻¹.[9]

-

Identify characteristic absorption bands.

Expected Characteristic Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale for Assignment |

| Amino (-NH₂) | N-H Stretch | 3450-3300 (two bands) | The presence of two distinct bands (asymmetric and symmetric) is characteristic of a primary amine. |

| Nitrile (-C≡N) | C≡N Stretch | 2240-2220 | A sharp, strong absorption in this region is a definitive marker for a nitrile group.[10] |

| Aromatic Rings | C=C Stretch | 1610-1450 | Multiple sharp bands indicate the presence of both the thiophene and fluorophenyl rings. |

| Fluorophenyl | C-F Stretch | 1250-1100 | A strong, characteristic band confirming the presence of the C-F bond. |

| Thiophene | C-S Stretch | 800-650 | This vibration, while sometimes weak, is indicative of the thiophene heterocycle.[8][11] |

The combined HRMS and FT-IR data confirm that we have a molecule with the formula C₁₂H₉FN₂S containing primary amine, nitrile, and aromatic functionalities. The next step is to determine how these pieces are connected.

Section 2: The Connectivity Puzzle - A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of an organic molecule.[12][13] A systematic approach using 1D and 2D NMR experiments is essential to assemble the final structure.

The Core Components: ¹H and ¹³C NMR

Causality: One-dimensional ¹H and ¹³C NMR spectra provide a census of the hydrogen and carbon environments within the molecule. The chemical shift, integration (for ¹H), and multiplicity of each signal offer critical clues about the local electronic environment and neighboring atoms.

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to resolve exchangeable protons like those of the -NH₂ group.[7]

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Ar-H | ~7.5 - 7.6 | Multiplet (dd) | 2H | H-2'/H-6' | Protons ortho to the fluorine atom, showing coupling to both H-3'/5' and the ¹⁹F nucleus. |

| Ar-H | ~7.2 - 7.3 | Multiplet (t) | 2H | H-3'/H-5' | Protons meta to the fluorine atom, appearing as a triplet-like multiplet due to coupling with neighboring protons. |

| -NH₂ | ~6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | Exchangeable protons of the primary amine group; the signal is often broad. |

| -CH₃ | ~2.3 - 2.4 | Singlet | 3H | -CH₃ | A sharp singlet indicates a methyl group with no adjacent proton neighbors. |

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-4' | The carbon directly bonded to fluorine shows a characteristic large one-bond C-F coupling constant and a significant downfield shift. |

| ~158 | C-2 | The carbon bearing the electron-donating amino group is significantly shielded. |

| ~145 | C-5 | The carbon bearing the methyl group. |

| ~131 (d, ³JCF ≈ 8 Hz) | C-2'/C-6' | Aromatic carbons ortho to the fluorine show smaller, long-range C-F coupling. |

| ~130 | C-1' | The ipso-carbon of the phenyl ring attached to the thiophene. |

| ~120 | C-4 | The carbon bearing the fluorophenyl group. |

| ~118 | -C≡N | The nitrile carbon has a characteristic chemical shift in this region. |

| ~116 (d, ²JCF ≈ 21 Hz) | C-3'/C-5' | Aromatic carbons meta to the fluorine show a distinct two-bond C-F coupling. |

| ~95 | C-3 | The carbon bearing the electron-withdrawing nitrile group is significantly deshielded relative to C2. |

| ~15 | -CH₃ | A typical upfield signal for a methyl carbon attached to an sp² system. |

Assembling the Structure: 2D NMR Correlation Spectroscopy

Causality: While 1D NMR identifies the fragments, 2D NMR experiments reveal how they are pieced together. HSQC and HMBC are the workhorses for determining the C-H framework of an unknown molecule.[14]

The HSQC experiment correlates protons directly to the carbons they are attached to via one-bond couplings (¹JCH).[15][16][17] Its primary role is to unambiguously link the ¹H and ¹³C assignments made in the 1D experiments.

Workflow Diagram: HSQC Data Interpretation

Caption: HSQC workflow for assigning a C-H pair.

Key Expected HSQC Correlations:

-

A cross-peak between the singlet at ~2.35 ppm (¹H) and the signal at ~15 ppm (¹³C), confirming the CH₃ group assignment.

-

Cross-peaks connecting the aromatic proton signals (~7.2-7.6 ppm) to their corresponding aromatic carbon signals (~116 and ~131 ppm), confirming the C-H pairs of the fluorophenyl ring.

-

Crucially, the broad singlet for the -NH₂ protons will NOT show an HSQC correlation, confirming its attachment to a heteroatom (nitrogen).

The HMBC experiment is the definitive tool for establishing the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), effectively mapping the long-range connectivity.[15][16]

Key HMBC Correlations for Unambiguous Structure Proof:

-

Connecting the Methyl Group: The protons of the -CH₃ group (on C5) should show a strong correlation to C4 and a weaker correlation to C5 of the thiophene ring. This ³JCH correlation to C4 is critical; it proves the methyl group is adjacent to the carbon bearing the fluorophenyl ring.

-

Connecting the Fluorophenyl Ring: The ortho-protons of the fluorophenyl ring (H-2'/H-6' ) should show a ³JCH correlation to C4 of the thiophene ring. This is the definitive link that connects the two ring systems at the C4 position.

-

Positioning the Amino and Nitrile Groups: The protons of the -NH₂ group (on C2) should show correlations to both C2 (²JCH) and C3 (³JCH). This confirms that the amino group is at position C2 and adjacent to the nitrile-bearing carbon, C3.

Diagram of Key HMBC Correlations:

Caption: Key 2- and 3-bond HMBC correlations confirming the substituent pattern.

Section 3: The Ultimate Confirmation - Single-Crystal X-ray Crystallography

Causality: While the collective spectroscopic data provides an exceptionally strong and self-consistent argument for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[18] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as definitive bond lengths and angles. This technique is considered the "gold standard" for structure determination.

Protocol:

-

Crystal Growth: Grow a single crystal of sufficient quality and size. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 150 K) to minimize thermal motion. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson functions (e.g., with software like SHELXT).[18] Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).[18] The resulting model provides a definitive 3D representation of the molecule.

Summary: A Validated Workflow for Structure Elucidation

Workflow Summary Diagram:

Caption: Overall workflow for structure elucidation.

By following this logical progression—from elemental formula (HRMS) and functional group identification (FT-IR) to the detailed mapping of the molecular framework (1D and 2D NMR)—one can build a conclusive structural argument. The key, long-range HMBC correlations provide the irrefutable connections between the constituent parts of the molecule. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing a definitive and absolute confirmation of the proposed structure. This rigorous, self-validating system ensures the highest level of scientific integrity for researchers in drug discovery and development.

References

-

Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]

-

Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

-

de Oliveira, C. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]

-

Wang, L., et al. (2016). Electronic Supplementary Information Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5- dihydrothiophen. The Royal Society of Chemistry. Available at: [Link]

-

NMR Core Facility, Columbia University. HSQC and HMBC. Available at: [Link]

-

Johns, L. E., et al. (2023). The structure of liquid thiophene from total neutron scattering. UCL Discovery. Available at: [Link]

-

Danger, G., et al. (2012). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K. ResearchGate. Available at: [Link]

-

Carradori, S., et al. (2022). Synthesis of Polysubstituted Ferrocenesulfoxides. MDPI. Available at: [Link]

-

Chen, S., et al. (2019). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. National Institutes of Health. Available at: [Link]

-

Martin, G. E. (2018). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. Available at: [Link]

-

Zlatev, I., et al. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2019). Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl) amino)-2-aminothiophene-3-carbonitrile scaffolds. ResearchGate. Available at: [Link]

-

Sharma, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. Available at: [Link]

-

Potkin, V. I., et al. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKAT USA. Available at: [Link]

-

Sice, Jean. (1953). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Dawood, K. M., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI. Available at: [Link]

-

Robert, C., et al. (2021). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. PMC. Available at: [Link]

-

Kim, S. H., et al. (2020). Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. PMC. Available at: [Link]

-

Martins, F. T., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

-

Slideshare. (n.d.). Antimicrobial Activity of 2-Aminothiophene Derivatives. Available at: [Link]

-

Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

-

Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

-

Krishnakumar, V., & Sadasivam, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. Available at: [Link]

-

Puterová, Z., & Krutošíková, A. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]

-

Mass Spectrometry Analysis. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols. YouTube. Available at: [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

-

Ismail, M. M. F., et al. (2003). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. ARKIVOC. Available at: [Link]

-

Slideshare. (n.d.). Structure elucidation phyto .pptx. Available at: [Link]

-

ResearchGate. (n.d.). Main methods and techniques used in structural elucidation. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

-

Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

-

Tedder, J. M., & Vidaud, P. H. (1978). Charge-exchange mass spectra of thiophene, pyrrole and furan. RSC Publishing. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. Structure elucidation phyto .pptx [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 18. mdpi.com [mdpi.com]

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile molecular weight and formula

An In-Depth Technical Guide to 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile

Authored by: A Senior Application Scientist

Introduction

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility. This five-membered sulfur-containing heterocycle serves as a bioisostere for phenyl groups and is a key pharmacophore in numerous clinically significant agents.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic properties, including antiviral, anti-inflammatory, antiproliferative, and antimicrobial activities.[1][3][4] This guide provides a detailed technical overview of a specific derivative, this compound, a compound of significant interest for researchers and professionals in drug discovery and development. We will delve into its fundamental properties, synthesis, and the rationale behind its design, grounded in established scientific principles.

Core Compound Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental for any research and development endeavor. These properties dictate its behavior in biological systems and inform formulation and analytical strategies.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₉FN₂S | [5] |

| Molecular Weight | 232.28 g/mol | [5] |

| CAS Number | 884497-33-0 | [5] |

| Appearance | Light yellow to Brown powder/crystal | |

| SMILES Code | N#CC1=C(N)SC(C)=C1C2=CC=C(F)C=C2 | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

Synthesis and Mechanistic Insights: The Gewald Reaction

The most prevalent and efficient method for constructing the 2-aminothiophene core is the Gewald three-component reaction.[6] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and mild reaction conditions, making it a workhorse in heterocyclic chemistry.[6][7]

Underlying Mechanism

The Gewald reaction proceeds through a cascade of well-understood steps. A comprehensive computational study using Density Functional Theory (DFT) has elucidated the mechanism, confirming the following sequence:[7]

-

Knoevenagel-Cope Condensation : The reaction initiates with a base-catalyzed condensation between an α-methylene-activated nitrile (e.g., malononitrile) and a carbonyl compound (an aldehyde or ketone).[7][8] This step forms an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur : Elemental sulfur adds to the electron-deficient β-carbon of the unsaturated intermediate.

-

Thiirane Ring Formation & Cyclization : The sulfur adduct then undergoes intramolecular cyclization and subsequent tautomerization and aromatization to yield the final 2-aminothiophene product.

Generalized Experimental Workflow

The following diagram illustrates the logical flow of a typical Gewald synthesis protocol.

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Exemplary Synthesis Protocol: Preparation of a Key Precursor

While a specific protocol for this compound is proprietary, the synthesis of a structurally related key intermediate, 2-amino-5-methylthiophene-3-carbonitrile, provides a validated and illustrative procedure. This compound is a direct precursor in the synthesis of the atypical antipsychotic drug, Olanzapine.[9][10]

Reaction: Propionaldehyde + Malononitrile + Sulfur → 2-amino-5-methylthiophene-3-carbonitrile

Materials:

-

Propionaldehyde

-

Malononitrile

-

Elemental Sulfur

-

Dimethylformamide (DMF)

-

Triethylamine

-

Ice water

Step-by-Step Protocol:

-

Under a nitrogen atmosphere, create a mixture of sulfur (46.2g) and propionaldehyde (100g) in dimethylformamide (200ml).[10]

-

Cool the mixture to 5°C.

-

Slowly add triethylamine (113.2ml) to the cooled mixture.[10]

-

Separately, prepare a solution of malononitrile (95.2g) in dimethylformamide (200ml).[10]

-

Add the malononitrile solution to the reaction mixture.

-

Stir the complete reaction mixture for 45 minutes after the addition is complete.[10]

-

Pour the reaction mixture onto ice water (2400ml) to precipitate the product.[10]

-

Isolate the resulting solid via filtration.

-

Wash the solid with chilled water and dry to obtain the title compound.[10]

Self-Validation Note: The success of this protocol relies on careful temperature control during the addition of the base (triethylamine) to manage the exothermic reaction and the use of an inert atmosphere to prevent side reactions. The precipitation in ice water is a critical step for isolating the crude product before further purification.

Significance in Drug Development and Medicinal Chemistry

The 2-aminothiophene core is a privileged scaffold in drug design. Its utility stems from its ability to engage in various biological interactions and its favorable physicochemical properties.

Role as a Bioactive Scaffold

The 2-aminothiophene motif is present in several marketed drugs and clinical candidates, highlighting its therapeutic relevance.[3][4]

-

Antipsychotics: The structure is central to Olanzapine (Zyprexa), used for treating schizophrenia and bipolar disorder.[3]

-

Anti-inflammatory Agents: Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) built upon this core.[1][3]

-

Adenosine Receptor Modulators: Derivatives like T-62 act as allosteric modulators of the A1 adenosine receptor, a target for various neurological and cardiovascular conditions.[3]

Caption: Therapeutic applications stemming from the 2-aminothiophene scaffold.

Rationale for Fluorine Substitution

The incorporation of a 4-fluorophenyl group in the target molecule, this compound, is a deliberate and common strategy in modern drug design.[11] Fluorine, being highly electronegative and small in size, can profoundly and often beneficially alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Binding Affinity: Fluorine can modulate the electronic properties (pKa) of nearby functional groups, potentially enhancing binding interactions with protein targets through hydrogen bonds or dipole interactions.

-

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by adding fluorine, which can improve its ability to cross cell membranes and reach its site of action.

The strategic placement of fluorine makes this particular derivative a compelling candidate for library synthesis and screening in drug discovery campaigns.

Analytical Characterization

To ensure the identity, purity, and structural integrity of this compound, a standard suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound by separating it from any unreacted starting materials or byproducts.

-

Melting Point: A sharp melting point range is a good indicator of the purity of a crystalline solid.

References

-

Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available from: [Link]

-

Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available from: [Link]

-

Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Available from: [Link]

-

PubChem. 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile. Available from: [Link]

-

Corey Organics. 2-(2-nitroanilino)-5-methylthiophene-3-Carbonitrile. Available from: [Link]

-

Google Patents. A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][5][12] benzodiazepine. Available from:

-

Sauthon, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available from: [Link]

-

ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available from: [Link]

-

Synfacts. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. Available from: [Link]

-

Google Patents. 10h-thieno[2,3-B][5][12] benzodiazepine. Available from:

-

Harsági, V., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available from: [Link]

-

ResearchGate. Synthesis of 2-aminothiophenes via Scheme 2. Available from: [Link]

-

Sabnis, R.W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available from: [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 884497-33-0|this compound|BLD Pharm [bldpharm.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. d-nb.info [d-nb.info]

- 9. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

- 10. EP2264016A2 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][1,5] benzodiazepine - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. 138564-58-6|2-Amino-5-methylthiophene-3-carbonitrile|BLD Pharm [bldpharm.com]

The Gewald Reaction: A Comprehensive Technical Guide to Thiophene Synthesis for the Modern Chemist

Foreword: The Enduring Relevance of the Thiophene Scaffold

In the landscape of heterocyclic chemistry, the thiophene ring holds a position of paramount importance. Its structural resemblance to the phenyl group, coupled with its unique electronic properties, has rendered it a privileged scaffold in medicinal chemistry and materials science.[1][2] From blockbuster drugs like Olanzapine to advanced organic electronic materials, the applications of thiophene derivatives are vast and ever-expanding.[2] The efficient construction of this versatile heterocycle is, therefore, a cornerstone of modern synthetic chemistry. Among the myriad of methods available, the Gewald reaction stands out for its simplicity, convergence, and broad applicability in the synthesis of highly functionalized 2-aminothiophenes.[2][3][4] This guide aims to provide a comprehensive, in-depth technical overview of the Gewald reaction, from its mechanistic underpinnings to practical experimental guidance and troubleshooting, tailored for researchers, scientists, and drug development professionals.

The Gewald Reaction: A Symphony of Three Components

First reported by Karl Gewald in 1961, this multicomponent reaction has become a workhorse in organic synthesis.[3][4] The classical Gewald reaction brings together three readily available starting materials: a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur, in the presence of a base, to afford a polysubstituted 2-aminothiophene.[4][5]

The inherent elegance of the Gewald reaction lies in its atom economy and the complexity it generates in a single synthetic operation. The reaction is typically performed as a one-pot procedure, obviating the need for isolation of intermediates and thereby streamlining the synthetic workflow.[6] The mild reaction conditions and the use of inexpensive, readily available reagents further contribute to its widespread adoption in both academic and industrial settings.[3][4]

Deconstructing the Mechanism: A Step-by-Step Elucidation

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. While the exact mechanism has been a subject of study for decades, a generally accepted pathway has been established.[5][7] The reaction proceeds through a cascade of three key steps:

Step 1: Knoevenagel Condensation. The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile.[5][8][9] The base, typically a secondary or tertiary amine such as morpholine or triethylamine, deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon, leading to an aldol-type adduct which subsequently dehydrates to yield an α,β-unsaturated nitrile intermediate.[10] The choice of base is critical; it must be strong enough to deprotonate the nitrile but not so strong as to promote unwanted side reactions.

Step 2: Michael Addition of Sulfur. The α,β-unsaturated nitrile then undergoes a Michael addition by a sulfur nucleophile. Elemental sulfur (S8) is activated by the base to form a nucleophilic polysulfide species. This species attacks the β-carbon of the unsaturated nitrile.[8][9]

Step 3: Cyclization and Tautomerization. The resulting intermediate undergoes an intramolecular cyclization, with the sulfur atom attacking the nitrile carbon.[5] A subsequent tautomerization and aromatization lead to the final 2-aminothiophene product.[5] The formation of the stable aromatic thiophene ring is the thermodynamic driving force for the reaction.[8]

Caption: Mechanistic pathway of the Gewald reaction.

In the Laboratory: A Practical Guide to Execution

While the Gewald reaction is generally robust, careful attention to experimental parameters is key to achieving high yields and purity. The following protocol serves as a general guideline and may require optimization for specific substrates.

General Experimental Protocol

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carbonyl compound (1.0 equiv.), the activated nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.).

-

Solvent and Base Addition: Add a suitable solvent (e.g., ethanol, methanol, or DMF) to achieve a concentration of 0.5-1.0 M. Add the base (e.g., morpholine or triethylamine, 0.1-0.2 equiv.) to the mixture.

-

Reaction Execution: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with a cold solvent (e.g., ethanol). If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Rationale behind the choices:

-

Stoichiometry: A slight excess of sulfur is often used to ensure complete consumption of the starting materials.

-

Solvent: Protic solvents like ethanol and methanol are commonly used as they facilitate the proton transfer steps in the mechanism. DMF can be used for less soluble substrates.

-

Base: Catalytic amounts of a secondary or tertiary amine are generally sufficient. The choice of base can influence the reaction rate and selectivity.

-

Temperature: The reaction is typically heated to overcome the activation energy of the various steps. However, excessive heat can lead to decomposition and side product formation.

Scope and Limitations: A Chemist's Field Guide

The Gewald reaction is remarkably versatile, accommodating a wide range of substrates. However, like any reaction, it has its limitations.

Substrate Scope

| Carbonyl Component | Activated Nitrile | Typical Yield (%) | Reference |

| Cyclohexanone | Ethyl cyanoacetate | 85-95 | [7] |

| Acetone | Malononitrile | 70-85 | [5] |

| Benzaldehyde | Ethyl cyanoacetate | 60-75 | [6] |

| 4-Methoxyacetophenone | Malononitrile | 75-90 | [6] |

| 2-Pentanone | Cyanoacetamide | 65-80 | [11] |

Note: Yields are representative and can vary based on specific reaction conditions.

Key Insights:

-

Carbonyl Component: Both aldehydes and ketones can be used.[5] Cyclic ketones are particularly good substrates.[7] Aryl ketones, however, can exhibit lower reactivity.[6]

-

Activated Nitrile: A variety of activating groups are tolerated, including esters (e.g., ethyl cyanoacetate), nitriles (e.g., malononitrile), and amides (e.g., cyanoacetamide).[1][11] This allows for the introduction of diverse functionalities at the 3-position of the thiophene ring.

Common Challenges and Troubleshooting

Even with a well-established procedure, challenges can arise. Understanding these potential pitfalls is the first step towards overcoming them.

Caption: Troubleshooting guide for the Gewald reaction.

Field-Proven Insights:

-

Low Reactivity of Aryl Ketones: Aryl ketones can be sluggish due to the electronic deactivation of the carbonyl group. In such cases, using a more forcing reaction condition (higher temperature, stronger base) or a two-step procedure where the Knoevenagel condensation is performed first can be beneficial.[6]

-

Side Product Formation: Overheating or using an excessively strong base can lead to the formation of dimeric and polymeric byproducts. Careful monitoring of the reaction and optimization of the temperature and base are crucial.

-

Purification Challenges: The crude reaction mixture can sometimes be complex. While direct precipitation is often feasible, column chromatography may be necessary for achieving high purity, especially in the context of drug discovery where stringent purity standards are required.[11]

The Gewald Reaction in the 21st Century: Modern Variations and Applications

The foundational principles of the Gewald reaction have been adapted and expanded upon to meet the evolving demands of modern chemistry.

-

Green Chemistry Approaches: To align with the principles of sustainable chemistry, several modifications have been developed, including microwave-assisted synthesis, the use of ionic liquids as recyclable reaction media, and solvent-free mechanochemical methods.[1][6][7] These approaches often lead to shorter reaction times, higher yields, and a reduced environmental footprint.

-

Combinatorial Chemistry and Drug Discovery: The multicomponent nature of the Gewald reaction makes it ideally suited for the construction of large compound libraries for high-throughput screening in drug discovery programs.[7][11][12] The ability to readily vary the substituents on the thiophene ring allows for the systematic exploration of structure-activity relationships. The resulting 2-aminothiophene scaffold is a key component in a wide range of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[2]

Conclusion: A Timeless Tool for Thiophene Synthesis

The Gewald reaction, despite its long history, remains a remarkably relevant and powerful tool for the synthesis of functionalized thiophenes. Its operational simplicity, broad substrate scope, and the inherent value of its 2-aminothiophene products ensure its continued prominence in the synthetic chemist's toolbox. By understanding the nuances of its mechanism, mastering its practical execution, and embracing its modern variations, researchers and drug development professionals can continue to leverage this elegant reaction to create the molecules that will shape our future.

References

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Anonymous. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

-

Le-Vinh, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24655-24673. [Link]

-

Mack, J. B., & Nath, M. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 21(11), 1475. [Link]

-

Wikipedia contributors. (2023, December 1). Gewald reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Halls, M. D., & Schlegel, H. B. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(14), 9645–9653. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

-

Halls, M. D., & Schlegel, H. B. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(14), 9645–9653. [Link]

-

Dömling, A. (2012). The Gewald multicomponent reaction. Molecular diversity, 16(1), 1–4. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

-

Anonymous. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Asian Journal of Organic Chemistry, 12(11). [Link]

-

Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 14(11), 601–607. [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Thiophene Scaffolds: A Technical Guide to Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the phenyl group allows for the modulation of physicochemical properties and metabolic stability in drug candidates.[2] The introduction of fluorine, a bioisostere for hydrogen, further enhances the therapeutic potential of thiophene-containing molecules by altering their electronic properties, lipophilicity, and metabolic pathways.[3] This in-depth technical guide explores the preliminary structure-activity relationships (SAR) of fluorinated thiophenes, providing a comprehensive overview of their synthesis, biological activities, and the nuanced effects of fluorination on their pharmacological profiles. We delve into the causality behind experimental choices, present detailed protocols, and summarize quantitative data to empower researchers in the rational design of novel fluorinated thiophene-based therapeutics.

Introduction: The Thiophene Scaffold and the Fluorine Advantage

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in drug discovery.[4] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][5][6] The thiophene nucleus is often employed as a bioisosteric replacement for a phenyl ring, which can lead to improved pharmacokinetic profiles and enhanced target interactions.[2]

The strategic incorporation of fluorine into organic molecules has become a powerful tool in medicinal chemistry. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pKa, dipole moment, lipophilicity, and metabolic stability.[3] When applied to the thiophene scaffold, fluorination offers a versatile strategy to fine-tune the biological activity and drug-like properties of these compounds.

This guide will navigate the intricate interplay between the thiophene core and fluorine substitution, providing a framework for understanding and predicting the structure-activity relationships of this promising class of molecules.

The Impact of Fluorination on Thiophene's Physicochemical and Pharmacological Properties

The introduction of fluorine into the thiophene ring can lead to significant alterations in its electronic and physical properties, which in turn modulate its biological activity.

Key Physicochemical Effects of Fluorination:

-

Increased Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Altered Electronic Profile: Fluorine is a highly electronegative atom that can create a dipole moment and influence the electron distribution within the thiophene ring. This can affect the molecule's ability to interact with biological targets through hydrogen bonding or other electrostatic interactions.

-

Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at that position, leading to increased metabolic stability and a longer half-life of the drug.[3]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its binding to a specific target.

These modifications of the physicochemical properties directly translate into changes in the pharmacological profile of fluorinated thiophenes. The following sections will explore the SAR of these compounds in various therapeutic areas.

Structure-Activity Relationships of Fluorinated Thiophenes in Different Therapeutic Areas

The biological activity of fluorinated thiophenes is highly dependent on the position and number of fluorine atoms on the thiophene ring, as well as the nature and position of other substituents.

Antimicrobial Activity

Thiophene derivatives have long been investigated for their antimicrobial properties.[7][8] The introduction of fluorine can further enhance this activity.

SAR Insights for Antimicrobial Activity:

-

Position of Fluorine: The position of the fluorine atom on the thiophene ring can significantly impact antibacterial and antifungal activity. For instance, in a series of thiophene-2-carboxamide derivatives, the presence and position of fluorine on a tethered phenyl ring were found to be crucial for activity.

-

Influence of Other Substituents: The overall antimicrobial activity is a result of the interplay between the fluorine atom and other substituents on the thiophene ring. Electron-withdrawing or donating groups in other positions can modulate the electronic properties of the ring and influence its interaction with microbial targets.

-

Mechanism of Action: While not always fully elucidated, the antimicrobial action of some thiophene derivatives is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Fluorination can enhance these effects by improving cell penetration or target binding.

A study on thiophene derivatives revealed that changing the substituents at the 2-position of the thiophene ring significantly affects their biological activity.[9] For example, derivatives with a pyridine side chain showed excellent antimicrobial activity.[9]

Anticancer Activity

Fluorinated thiophenes have emerged as promising candidates for the development of novel anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as kinase inhibition.[1][10]

SAR Insights for Anticancer Activity:

-

Kinase Inhibition: Many fluorinated thiophene derivatives have been designed as kinase inhibitors. The fluorine atom can play a critical role in binding to the kinase active site, for example, by forming hydrogen bonds with backbone amides. SAR studies on thiophene-based PI3K inhibitors have shown that the substitution pattern on the thiophene ring is critical for both potency and selectivity.[11]

-

Position-Specific Effects: The position of the fluorine atom is crucial. For example, in a series of 3-aminothiophene-2-carboxylic acid methyl ester derivatives, fluorine at the ortho and para positions of a phenyl substituent was found to be essential for cytotoxicity against cancer cell lines.[1]

-

Bioisosteric Replacement: The replacement of a phenyl ring with a fluorinated thiophene can lead to improved anticancer activity. This strategy has been successfully employed in the design of potent kinase inhibitors.

Table 1: Quantitative SAR Data of Fluorinated Thiophene Derivatives as Anticancer Agents

| Compound ID | Thiophene Substitution | Other Key Substituents | Target | IC50 (µM) | Reference |

| Compound A | 3-Amino, 2-carboxy-methyl ester | Phenyl with ortho/para-Fluoro | HCT116 cells | 5.28 | [1] |

| Compound B | 2,5-disubstituted | Pyrazole | VEGFR-2 | 0.32 | [1] |

| Compound 3b | Fused thienopyrrole | - | HepG2 cells | 3.105 | [10] |

| Compound 4c | Fused pyrrolothienopyrimidine | - | HepG2 cells | 3.023 | [10] |

Antiviral Activity

The antiviral potential of fluorinated thiophenes is an active area of research. Fluorine substitution can enhance the ability of these compounds to inhibit viral replication.

SAR Insights for Antiviral Activity:

-

Inhibition of Viral Enzymes: Fluorinated thiophenes can be designed to inhibit key viral enzymes, such as polymerases or proteases. The presence of a trifluoromethyl group, for example, can contribute to the formation of hydrogen bonds necessary for blocking reverse transcriptase.[12]

-

Improved Bioavailability: The enhanced lipophilicity conferred by fluorine can improve the oral bioavailability of antiviral drugs, leading to better therapeutic outcomes.[12]

-

Structure-Specific Inhibition: The antiviral activity is highly dependent on the overall structure of the molecule. A study on trifluoromethylthiolane derivatives showed that specific substitutions were necessary for significant inhibition of Herpes simplex virus type 1 (HSV-1) reproduction.[13]

Synthetic Methodologies for Fluorinated Thiophenes

The synthesis of fluorinated thiophenes can be achieved through various methods, broadly categorized into direct fluorination of a pre-formed thiophene ring or the construction of the fluorinated thiophene ring from acyclic precursors.

Direct Fluorination of Thiophenes

Direct fluorination of the thiophene ring can be challenging due to the reactivity of the ring system. However, several methods have been developed.

Experimental Protocol: Synthesis of 3-Fluorothiophene

This protocol describes a four-step synthesis of 3-fluorothiophene with a 49% overall yield.[14]

-

Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to yield 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate.

-

Schiemann Reaction: The diazonium salt is thermally decomposed in the presence of sand to introduce the fluorine atom, yielding methyl 3-fluorothiophene-2-carboxylate.

-

Saponification: The ester is hydrolyzed with sodium hydroxide to give 3-fluorothiophene-2-carboxylic acid.

-

Decarboxylation: The carboxylic acid is decarboxylated using barium-promoted copper chromite in quinoline to afford the final product, 3-fluorothiophene.

Ring-Closing Reactions to Form Fluorinated Thiophenes

Building the fluorinated thiophene ring from acyclic precursors offers a high degree of control over the position of the fluorine atom and other substituents.

Experimental Protocol: Gewald Reaction for Thiophene Synthesis

The Gewald reaction is a versatile method for synthesizing substituted 2-aminothiophenes.[4][15]

-

Reaction Setup: A mixture of an α-cyano ester (e.g., ethyl cyanoacetate), an α-methylene ketone (e.g., acetylacetone), and elemental sulfur is prepared.

-

Base Addition: A base, such as diethylamine, is added dropwise to the stirred mixture.

-

Heating: The reaction mixture is stirred at a moderate temperature (e.g., 40-50°C) for several hours.

-

Workup: The product precipitates upon cooling and can be collected by filtration and recrystallized.

Visualization of Key Concepts

Workflow for SAR-Guided Drug Discovery

Caption: A generalized workflow for the structure-activity relationship (SAR)-guided discovery of fluorinated thiophene drug candidates.

Bioisosteric Replacement Strategy

Caption: The concept of bioisosteric replacement in the design of fluorinated thiophene analogs.

Conclusion and Future Directions

The preliminary SAR studies of fluorinated thiophenes highlight the immense potential of this compound class in modern drug discovery. The strategic introduction of fluorine provides a powerful tool to modulate the physicochemical and pharmacological properties of thiophene-based molecules, leading to enhanced biological activity and improved drug-like characteristics.

Future research in this area should focus on:

-

Systematic SAR Studies: Conducting more comprehensive and systematic SAR studies across a wider range of biological targets to build a more predictive understanding of the effects of fluorination.

-

Development of Novel Synthetic Methods: Exploring new and efficient synthetic methodologies for the regioselective synthesis of polysubstituted and polyfluorinated thiophenes.

-

Computational Modeling: Utilizing computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to rationalize experimental findings and guide the design of new analogs.

-

Exploration of New Therapeutic Areas: Investigating the potential of fluorinated thiophenes in other therapeutic areas where thiophene-based drugs have shown promise.

By combining rational design, efficient synthesis, and thorough biological evaluation, the full therapeutic potential of fluorinated thiophenes can be unlocked, paving the way for the development of the next generation of innovative medicines.

References

-

Jadhav, S. B., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society. [Link]

-

El-Demellawy, M. A., & Abdel-Wahab, B. F. (2024). Biological Activities of Thiophenes. Encyclopedia. [Link]

-

Mishra, R., et al. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Pharmaceutical Quality Assurance. [Link]

-

Abdel-Wahab, B. F., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 23-86). Elsevier. [Link]

-

Osolińska, K., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. International Journal of Molecular Sciences. [Link]

-

Osolińska, K., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. ResearchGate. [Link]

-

Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie. [Link]

-

Gill, H., et al. (2015). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

- Takeda Chemical Industries, Ltd. (1981). Process for preparing thiophene derivatives. U.S.

-

El-Demellawy, M. A., & Abdel-Wahab, B. F. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules. [Link]

-

Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

-

Abdel-Aziz, M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules. [Link]

-

Li, Y., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Crystals. [Link]

-

Costantino, L., et al. (2022). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Viruses. [Link]

-

Hafez, H. N., & El-Gazzar, A. R. B. A. (2013). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4, 4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry. [Link]

-

Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie. [Link]

-

ResearchGate. (n.d.). SAR of the 5-substituted thiophene. [Link]

-

Chapman, N. B., et al. (1975). Studies on the biological activity of some nitrothiophenes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

El-Faham, A., et al. (2021). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals. [Link]

-

Drug Hunter. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design [Video]. YouTube. [Link]

-

Block, E., et al. (2017). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Journal of Agricultural and Food Chemistry. [Link]

-

Iannazzo, D., et al. (2021). Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Hartough, H. D. (1952). 2-Acetothienone. Organic Syntheses. [Link]

-

Hayakawa, M., et al. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Medicinal Chemistry Letters. [Link]

-

Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]

-

Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 15. impactfactor.org [impactfactor.org]

Methodological & Application

Application Note & Protocol: The Gewald Synthesis of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Aminothiophenes

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry and materials science.[1] These five-membered sulfur-containing heterocycles are recognized as privileged structures due to their diverse and potent biological activities, including anti-inflammatory, antiviral, antimicrobial, and antiproliferative properties.[2][3] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[1][4]

The Gewald reaction, first reported in the 1960s, remains one of the most efficient and versatile methods for accessing polysubstituted 2-aminothiophenes.[5][6] This one-pot, multicomponent reaction combines a carbonyl compound, an active methylene nitrile, and elemental sulfur to construct the thiophene ring in a single, convergent step.[5] Its operational simplicity and the ready availability of starting materials have cemented its importance in both academic research and industrial-scale synthesis.[5][7]

This document provides an in-depth, step-by-step protocol for the synthesis of a specific, high-value derivative, 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile . We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind each experimental step, and provide a self-validating protocol to ensure reproducible, high-yield synthesis for researchers in the field.

The Gewald Reaction: Mechanistic Insights

The elegance of the Gewald synthesis lies in its sequential cascade of classical organic reactions occurring in a single pot. While the precise mechanism involving the sulfur intermediates can be complex, it is generally understood to proceed through three key stages.[8][9]

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (1-(4-fluorophenyl)propan-1-one) and the active methylene compound (malononitrile).[2][8] The base, typically a secondary amine like morpholine, deprotonates the malononitrile to form a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon, and subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[2][9]

-

Michael Addition of Sulfur: The base also plays a crucial role in activating the elemental sulfur (S₈). Morpholine is particularly effective as it readily opens the eight-membered sulfur ring to form polysulfides, which are more reactive nucleophiles.[5] A sulfur nucleophile then adds to the β-position of the Knoevenagel intermediate in a Michael-type addition, forming a thiolate anion.

-

Intramolecular Cyclization & Aromatization: The newly formed thiolate anion attacks the nitrile carbon in an intramolecular cyclization.[8] This step forms the five-membered ring. The reaction concludes with a tautomerization and subsequent aromatization (often via oxidation by elemental sulfur, which acts as a hydrogen acceptor) to yield the stable 2-aminothiophene product.[8][9]

Caption: The generalized mechanism of the Gewald reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified stoichiometry, conditions, and purification methods is critical for achieving the desired outcome.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Molar Eq. | Amount | Notes |

| 1-(4-fluorophenyl)propan-1-one | C₉H₉FO | 152.17 | 456-03-1 | 1.0 | 1.52 g (10 mmol) | Starting ketone. Purity >98%. |

| Malononitrile | CH₂(CN)₂ | 66.06 | 109-77-3 | 1.0 | 0.66 g (10 mmol) | Active methylene source. Toxic. |

| Sulfur (Elemental) | S | 32.07 | 7704-34-9 | 1.1 | 0.35 g (11 mmol) | Sulfur source. Use fine powder. |

| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | 1.5 | 1.31 g (1.5 mL, 15 mmol) | Base catalyst and solvent aid. |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | - | ~70 mL | Reaction solvent and for recrystallization. |

Required Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Glass funnel and filter paper

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Fume hood

Step-by-Step Synthesis Procedure

Safety First: Malononitrile is toxic by ingestion and inhalation. Morpholine is corrosive. Handle these reagents exclusively within a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Reaction Setup: Assemble the 100 mL three-neck flask with a magnetic stir bar, a reflux condenser, and a stopper. Place the setup in the heating mantle on the magnetic stirrer.

-

Reagent Addition: To the flask, add ethanol (20 mL), followed by 1-(4-fluorophenyl)propan-1-one (1.52 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and powdered elemental sulfur (0.35 g, 11 mmol).

-

Rationale: Adding the solids to the solvent first ensures good initial dispersion. The slight excess of sulfur ensures the reaction goes to completion and aids in the final aromatization step.

-

-

Catalyst Addition: With gentle stirring, add morpholine (1.5 mL, 15 mmol) dropwise to the suspension.

-

Rationale: Morpholine is the base catalyst that initiates the Knoevenagel condensation. It also aids in the dissolution of elemental sulfur, which is critical for its reactivity.[5]

-

-

Reaction Conditions: Heat the mixture to a gentle reflux (approximately 78-80°C) with continuous stirring. The solution will typically turn a dark reddish-brown.

-

Monitoring the Reaction: Allow the reaction to proceed for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting ketone spot indicates the reaction's completion.

-

Product Isolation (Work-up):

-

After completion, remove the heating mantle and allow the flask to cool to room temperature.

-

Place the flask in an ice bath for 30-45 minutes to facilitate the precipitation of the product. A yellow solid should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude solid with a small amount of cold ethanol (2 x 10 mL) to remove any residual morpholine and unreacted starting materials.

-

-

Purification:

-

Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol (~30-40 mL) to completely dissolve the solid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified, crystalline product by vacuum filtration. Wash with a minimal amount of cold ethanol.

-

Dry the final product under vacuum to yield This compound as a yellow crystalline solid.

-

Characterization

-

Appearance: Yellow crystalline solid.

-

Yield: Typical yields for this reaction range from 75-85%.

-

Analytical Confirmation: The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to verify the presence of the aromatic, amine, and nitrile functional groups and to confirm the molecular weight.[10]

Synthesis Workflow Overview

The entire process, from reagent preparation to final product characterization, follows a logical and streamlined workflow.

Caption: Experimental workflow for the Gewald synthesis.

Conclusion

The Gewald reaction provides a robust and highly effective pathway for the synthesis of this compound. By following this detailed protocol, researchers can reliably produce this valuable heterocyclic compound, which serves as a key building block for the development of novel pharmaceuticals and functional materials. The procedure emphasizes safety, rational experimental design, and a straightforward purification method, making it accessible to a broad range of chemical scientists. The inherent efficiency of this multicomponent reaction underscores its continued relevance and utility in modern organic synthesis.

References

-

Green methodologies for the synthesis of 2-aminothiophene - PMC. PubMed Central. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Chemistry. Available at: [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur (Alternative Link). ChemRxiv. Available at: [Link]

-

Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available at: [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

-

Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl) amino)-2-aminothiophene-3-carbonitrile scaffolds. ResearchGate. Available at: [Link]

-

APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]

-

Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. ijpbs.com [ijpbs.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

[AP-2AT-RC1] Application Note & Protocol: High-Purity 2-Aminothiophene Derivatives via Optimized Recrystallization

For: Researchers, scientists, and drug development professionals.

Abstract

2-Aminothiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Their synthetic routes, however, often yield crude products with impurities that can interfere with downstream applications and biological assays. This application note provides a detailed protocol for the purification of 2-aminothiophene derivatives by recrystallization, a robust and scalable technique for achieving high purity. We will delve into the theoretical underpinnings of recrystallization, guide the user through solvent selection, and present a step-by-step methodology, complete with troubleshooting advice for common challenges.

Introduction: The Critical Role of Purity in Drug Discovery

The journey of a drug candidate from synthesis to clinical trials is contingent on the purity of the active pharmaceutical ingredient (API). Impurities can not only affect the potency and safety of a drug but also introduce variability in preclinical studies. 2-Aminothiophenes, a versatile class of sulfur-containing heterocycles, are key building blocks in the synthesis of a wide array of therapeutic agents, including antiviral and anti-inflammatory compounds.[1] Given their importance, the ability to reliably purify these derivatives is a cornerstone of efficient drug development.

Recrystallization is a powerful purification technique that leverages differences in solubility between the desired compound and impurities.[2][3] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization of the pure compound, leaving the impurities dissolved in the mother liquor.[2][3][4]

The Science of Recrystallization: A Mechanistic Overview

Successful recrystallization is a blend of scientific principle and empirical skill.[2] The fundamental principle lies in the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[5][6] This temperature-dependent solubility gradient is the driving force for the crystallization process.

The process can be broken down into several key interdependent mechanisms: nucleation, crystal growth, and impurity rejection.[4][7]

-

Nucleation: The initial formation of small, ordered crystal seeds from a supersaturated solution.

-